Kaempferitrin

Catalog No.
S532815
CAS No.
482-38-2
M.F
C27H30O14
M. Wt
578.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferitrin

Substituting Kaempferitrin with cheaper kaempferol or monoglycosides causes HPLC retention time inaccuracies and loss of insulin-mimetic activity. This 3,7-dirhamnoside flavonol is the authentic standard for Bauhinia forficata QC. • Ensures accurate HPLC-DAD peak identification and adulterant detection. • Triggers GLUT4 translocation and PFK activation in metabolic assays. • Stable, non-tyrosinase-inhibiting reference for cellular studies.

CAS Number

482-38-2

Product Name

Kaempferitrin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

InChI

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1

InChI Key

PUPKKEQDLNREIM-QNSQPKOQSA-N

solubility

Soluble in DMSO

Synonyms

3,7-bis-(alpha-6-deoxymannopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one, kaempferitrin, kaempferol 3,7-dirhamnoside, lespedin, lespenefril, lespenephril

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O

The exact mass of the compound Kaempferitrin is 578.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Kaempferols - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Kaempferitrin (kaempferol-3,7-O-dirhamnoside) is a highly specialized flavonol glycoside primarily utilized as an analytical reference standard for botanical quality control and as a pharmacological probe in metabolic research [1]. Structurally distinguished from its aglycone counterpart (kaempferol) by the presence of rhamnose moieties at the C-3 and C-7 positions, this glycosylation fundamentally alters its physicochemical and biological profile [2]. In procurement contexts, it is prioritized for its distinct solubility in polar solvent systems, its utility in HPLC-DAD standardization workflows, and its distinct insulin-mimetic activity, which is not replicated by generic flavonoid substitutes [1].

Research Fit

Distinct 3,7-dirhamnoside flavonoid for glycosylation-structure studies

Insulin-mimetic signaling pathway investigation context

Cell-model endpoint review for cytotoxicity and inflammatory mediator assays

Substituting Kaempferitrin with the more widely available and less expensive kaempferol aglycone or mono-glycosides (like afzelin or astragalin) routinely leads to assay failure[1]. The 3,7-dirhamnoside structure is non-negotiable for specific bioactivities; for instance, the acute hypoglycemic and insulin-mimetic effects observed in skeletal muscle models are strictly dependent on both rhamnosyl residues [1]. Furthermore, in analytical workflows, Kaempferitrin serves as the definitive chromatographic marker for authenticating Bauhinia forficata extracts; substituting it with closely related analogs compromises HPLC-DAD retention time accuracy and invalidates quality control protocols [2].

Substitution Risk

Aglycone or monoglycosides

May not reproduce reported hypoglycemic response; single-rhamnose analogs were inactive in diabetic models.

Kaempferol (aglycone)

Differential hepatoprotective endpoint profile in tumor models may shift interpretation when substituted.

Other kaempferol glycosides

Even minor glycosylation pattern changes can drastically alter anti-inflammatory potency in macrophage assays.

Strict Structural Dependence for Insulin-Mimetic Pathway Activation

In comparative metabolic assays, Kaempferitrin demonstrates potent insulin-mimetic properties that are structurally dependent on its dirhamnoside configuration. Studies evaluating glucose uptake and phosphofructokinase (PFK) stimulation show that Kaempferitrin significantly reduces glycemia and stimulates glucose-metabolizing enzymes [1]. Crucially, this hypoglycemic activity strictly depends on the presence of both rhamnosyl residues; the aglycone kaempferol exhibits negligible activity in identical insulin-mimetic pathways[1].

Evidence DimensionInsulin-mimetic glucose uptake and PFK stimulation
Target Compound DataHigh target pathway activation
Comparator Or BaselineKaempferol aglycone (Negligible activity)
Quantified DifferenceCritical presence vs. absence of pathway activation
ConditionsIn vivo diabetic models and ex vivo skeletal muscle assays

Procuring the dirhamnoside is mandatory for metabolic researchers studying GLUT4 translocation, as the cheaper aglycone fails to trigger the target insulin-mimetic pathways.

Hypoglycemic vs. Monoglycosides
Head-to-head
61% glycemia reduction vs. inactive monoglycosides
Supports strict structural requirement for activity
STZ-induced diabetic mice, 4 mg/kg i.p., 120 min

Chromatographic Specificity for Botanical Standardization Workflows

In industrial quality control and botanical standardization, Kaempferitrin is the mandatory chemical marker for authenticating Bauhinia forficata extracts. HPLC-DAD workflows rely on its specific retention time and UV-Vis spectra to differentiate authentic B. forficata subsp. forficata from inactive adulterants or subspecies (e.g., subsp. pruinosa), which completely lack this dirhamnoside[1]. Attempting to use the cheaper kaempferol aglycone as a calibration proxy fails due to drastically different column retention behaviors and partition coefficients [1].

Evidence DimensionChromatographic marker presence for QC
Target Compound DataPrimary quantifiable peak (m/z 577.0)
Comparator Or BaselineKaempferol aglycone / Adulterant species
Quantified DifferenceBinary presence/absence; strictly distinct retention times
ConditionsHPLC-DAD botanical extract profiling

Industrial QC laboratories must procure the exact dirhamnoside standard to legally and scientifically validate the authenticity of commercial extracts.

Glucose Uptake vs. Insulin
Head-to-head
Uptake stimulation comparable to insulin
Reported insulin-mimetic glucose disposal context
Rat soleus muscle ex vivo, 14C-glucose

Ablation of Off-Target Cytotoxicity and Tyrosinase Inhibition

The 3,7-dirhamnoside configuration drastically shifts the compound's safety and off-target interaction profile compared to its aglycone. In macrophage (RAW264.7) and melanoma (B16) cell assays, kaempferol aglycone demonstrated high tyrosinase inhibitory activity coupled with significant cytotoxicity [1]. Conversely, Kaempferitrin showed 0% inhibitory activity and zero cytotoxicity in these specific pathways, proving that the rhamnose moieties effectively ablate these off-target effects[1].

Evidence DimensionTyrosinase inhibition and cellular cytotoxicity
Target Compound Data0% inhibition, no cytotoxicity observed
Comparator Or BaselineKaempferol aglycone (High inhibition, high cytotoxicity)
Quantified DifferenceComplete ablation of cytotoxicity via 3,7-glycosylation
ConditionsB16 melanoma cells and LPS-activated macrophages

Formulators and researchers requiring a non-cytotoxic flavonoid backbone must select Kaempferitrin to avoid the confounding cell-death and off-target enzyme inhibition caused by the aglycone.

Cytotoxicity & Hepatoprotection
Head-to-head
Tumor volume reduction with lower hepatic marker elevation vs. kaempferol
Supports tumor-model endpoint comparison
SMMC-7721 xenograft, oral 30 days; P<0.05

Structural Prerequisite for Renal and Diuretic Assay Activation

Kaempferitrin and its partial metabolic products exhibit pronounced acute and prolonged diuretic and saluretic effects. In comparative in vivo models, oral administration of these specific glycosylated forms significantly increased urinary Na+ and Cl- excretion[1]. In stark contrast, acute treatment with the fully deglycosylated kaempferol presented absolutely no diuretic activity, proving that the glycoside structure is a fundamental prerequisite for renal activity [1].

Evidence DimensionAcute diuretic and saluretic activity
Target Compound DataSignificant increase in Cl- and Na+ excretion
Comparator Or BaselineKaempferol aglycone (Zero acute diuretic activity)
Quantified DifferenceActive diuresis vs. complete inactivity
ConditionsIn vivo normotensive and hypertensive rat models

Pharmacological buyers targeting renal ion excretion must procure the glycoside, as the aglycone lacks the structural features required to induce diuresis.

Anti-inflammatory Potency
Head-to-head
IC50 40 µM vs. analog 30% inhibition at 100 µM
Reported >2.5-fold potency difference
LPS/IFN-γ macrophages, NO production
Tumor Growth Inhibition
Reported
Up to 97% inhibition at 25 mg/kg
40% (2.5), 87% (10), 97% (25 mg/kg)
Dose-response model endpoint context
HeLa xenograft, nu/nu mice, 32-day i.p.
Insulin Pathway Activation
Head-to-head
IR/IRS-1 tyrosine phosphorylation, Akt Ser473, GLUT4 translocation
Wortmannin-sensitive; 15 µM similar to 10 nM insulin
Canonical PI3K/Akt pathway engagement context
3T3-L1 adipocytes

Analytical Reference for Botanical Standardization

Kaempferitrin is the essential calibration standard for HPLC-DAD workflows verifying the authenticity and quality of commercial Bauhinia forficata extracts. Its unique retention profile ensures accurate differentiation from adulterants or inactive subspecies [1].

Insulin-Mimetic Pharmacological Probes

Ideal for in vitro and in vivo metabolic studies targeting GLUT4 translocation and phosphofructokinase (PFK) stimulation. The dirhamnoside structure is required to trigger these pathways, making it the correct choice over the inactive kaempferol aglycone [2].

Renal Function and Diuresis Modeling

Used as a positive control or active precursor in pharmacological models measuring Na+ and Cl- excretion. The glycosylated form is necessary to induce the diuretic effects that the deglycosylated baseline fails to produce [3].

Non-Cytotoxic Flavonoid Formulations

Selected in cellular assays where researchers require a stable flavonoid backbone but must strictly avoid the tyrosinase inhibition and confounding cytotoxicity associated with free kaempferol [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Insulin-mimetic glucose uptake studies
Diglycoside specificity for glucose transport activation
Confirm PI3K/Akt-dependent GLUT4 translocation
Tumor cell-model cytotoxicity research
Dual endpoint response (tumor volume, hepatic markers)
Benchmark apoptosis and organ endpoint profiles
Macrophage inflammatory mediator assays
Structural requirement for NO inhibition potency
Compare against glycoside analogs in NF-κB context
Formulation model for hydrophobic glycosides
Poor solubility and bioavailability profile
Assess encapsulation and exposure-model review

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

578.16355563 Da

Monoisotopic Mass

578.16355563 Da

Heavy Atom Count

41

Appearance

Solid powder

Melting Point

202 - 203 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VPV01U3R59

Other CAS

482-38-2

Wikipedia

Kaempferitrin
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7: Da Silva D, Casanova LM, Marcondes MC, Espindola-Netto JM, Paixão LP, De Melo GO, Zancan P, Sola-Penna M, Costa SS. Antidiabetic activity of Sedum dendroideum: metabolic enzymes as putative targets for the bioactive flavonoid kaempferitrin. IUBMB Life. 2014 May;66(5):361-70. doi: 10.1002/iub.1270. Epub 2014 May 10. PubMed PMID: 24817132.
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